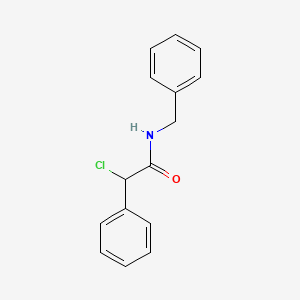

N-Benzyl-2-chloro-2-phenylacetamide

説明

N-Benzyl-2-chloro-2-phenylacetamide is a chemical compound that belongs to the class of phenylacetamides, which are known for their versatility in synthetic chemistry. These compounds are widely present in drug molecules and natural products, serving as valuable intermediates for various synthetic transformations .

Synthesis Analysis

The synthesis of N-Benzyl-2-chloro-2-phenylacetamide and related compounds can be achieved through different synthetic routes. One approach involves the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, which allows for the introduction of steric hindrance that is challenging to achieve via palladium-catalyzed aminocarbonylation . Another method includes the use of N-aryl-2-chloroacetamides as electrophilic building blocks for the formation of ring-annulated products, such as thiazolo[3,2-a]pyrimidinones, with the elimination of by-products like aniline .

Molecular Structure Analysis

The molecular structure of N-Benzyl-2-chloro-2-phenylacetamide derivatives can be elucidated using various analytical techniques. For instance, single crystal X-ray data can confirm the structure of reaction products . Additionally, the crystal structure of related compounds, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveals that these molecules can form intermolecular hydrogen bonds and participate in short contacts within the crystal lattice .

Chemical Reactions Analysis

N-Benzyl-2-chloro-2-phenylacetamide can undergo various chemical reactions, including alkylation. For example, N-phenyl-2-phenylacetamide, a related compound, can be alkylated with benzyl chloride in the presence of potassium hydroxide and phase-transfer catalysts, with the reaction monitored by gas chromatography . Microwave irradiation can also facilitate the alkylation process, leading to different alkylation products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2-chloro-2-phenylacetamide derivatives can be inferred from related compounds. For instance, the presence of a nitro group in the molecule can influence its planarity and intramolecular interactions, as seen in the 2-phenoxy-2-phenylacetamide derivative . Additionally, the synthesis and biological evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides demonstrate their antimicrobial properties, which can be quantified using minimum inhibitory concentration (MIC) values .

科学的研究の応用

Alkylation Studies

N-Benzyl-2-chloro-2-phenylacetamide has been extensively studied in alkylation reactions. One significant study by Mijin et al. (2008) focused on the benzylation of N-phenyl-2-phenylacetamide using benzyl chloride and powdered potassium hydroxide under microwave irradiation. This solvent-free method led to the formation of various alkylation products, with the N-product being predominant under microwave conditions (Mijin, Prascevic, & Petrović, 2008). Similarly, studies from 1997 and 1999 by the same research group yielded comparable results, emphasizing the utility of N-Benzyl-2-chloro-2-phenylacetamide in organic synthesis (Mijin, Bozic, Antonović, Stojanovic, & Petrović, 1997; Mijin, Bozic, Jankovic, Antonović, Stojanovic, & Petrović, 1999).

Synthetic Route Development

The compound has been utilized in developing synthetic routes for complex molecules. For instance, Janardhan et al. (2014) described its use in synthesizing thiazolo[3,2-a]pyrimidinone products. This work highlights its role as a building block in organic chemistry, particularly in the synthesis of ring-annulated compounds (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Pharmacological Research

In the realm of pharmacology, N-Benzyl-2-chloro-2-phenylacetamide derivatives have been explored for potential medical applications. Johnsen et al. (1962) synthesized benzyl derivatives of diphenylacetic acid from this compound, leading to insights into their pharmacologic actions (Johnsen, Jacobson, LaFORGE, & Hanna, 1962). Additionally, Khalil (2006) isolated benzylamides from Salvadora persica, identifying N-Benzyl-2-phenylacetamide among them, and evaluated their biological activities, including antibacterial properties (Khalil, 2006).

Synthesis and Structure-Activity Relationships

The compound has also been pivotal in studying the synthesis and structure-activity relationships of various analogues. Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which included derivatives of N-Benzyl-2-chloro-2-phenylacetamide, to evaluate their binding properties for sigma1 and sigma2 receptors (Huang, Hammond, Wu, & Mach, 2001).

Safety And Hazards

特性

IUPAC Name |

N-benzyl-2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKWFXHUJIGMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950633 | |

| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-chloro-2-phenylacetamide | |

CAS RN |

27946-19-6 | |

| Record name | Acetamide, N-benzyl-2-chloro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027946196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。